molecular formula C18H21NO4 B1214982 9-[3-(diethylamino)propoxy]furo[3,2-g]chromen-7-one CAS No. 85079-39-6

9-[3-(diethylamino)propoxy]furo[3,2-g]chromen-7-one

Cat. No.: B1214982
CAS No.: 85079-39-6
M. Wt: 315.4 g/mol
InChI Key: DCSPVYIRRHOYEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[3-(diethylamino)propoxy]furo[3,2-g]chromen-7-one is a synthetic derivative of psoralen, a naturally occurring photoactive compound found in plants. Psoralens are known for their ability to intercalate into DNA and form cross-links upon activation by ultraviolet light, making them useful in various therapeutic and research applications .

Preparation Methods

The synthesis of 9-[3-(diethylamino)propoxy]furo[3,2-g]chromen-7-one involves several steps, starting with the preparation of the psoralen core structure. The key steps include:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

9-[3-(diethylamino)propoxy]furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

Common reagents used in these reactions include ultraviolet light for photoactivation and various oxidizing or reducing agents for redox reactions. The major products formed from these reactions are typically DNA adducts and cross-linked DNA structures.

Mechanism of Action

The mechanism of action of 9-[3-(diethylamino)propoxy]furo[3,2-g]chromen-7-one involves its ability to intercalate into DNA and form cross-links upon activation by ultraviolet light. This process leads to the formation of mono- and di-adducts with DNA, resulting in marked cell apoptosis. The apoptotic effect is more pronounced in tumor cells due to their high rate of cell division . Additionally, photoactivated psoralen can inhibit tyrosine kinase signaling and influence the immunogenic properties of cells .

Comparison with Similar Compounds

9-[3-(diethylamino)propoxy]furo[3,2-g]chromen-7-one is unique due to its specific diethylaminopropoxy group, which enhances its photoactive properties and DNA intercalation ability. Similar compounds include:

These compounds share the core psoralen structure but differ in their substituent groups, which influence their specific applications and effectiveness.

Properties

CAS No.

85079-39-6

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

9-[3-(diethylamino)propoxy]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C18H21NO4/c1-3-19(4-2)9-5-10-21-18-16-14(8-11-22-16)12-13-6-7-15(20)23-17(13)18/h6-8,11-12H,3-5,9-10H2,1-2H3

InChI Key

DCSPVYIRRHOYEH-UHFFFAOYSA-N

SMILES

CCN(CC)CCCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2

Canonical SMILES

CCN(CC)CCCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2

Key on ui other cas no.

85079-39-6

Related CAS

69187-66-2 (hydrochloride)

Synonyms

8-(3-diethylaminopropoxy)psoralen
8-(3-diethylaminopropoxy)psoralen hydrochloride
8-DEAP-psoralen
9-(3-(diethylaminopropyloxy)-7H-furo(3,2-g))(1)benzopyran-7-one hydrochloride

Origin of Product

United States

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